Welcome to the BenchChem Online Store!
molecular formula C10H18O B8523731 1-(5',5'-Dimethylcyclohex-1'-enyl)ethanol

1-(5',5'-Dimethylcyclohex-1'-enyl)ethanol

Cat. No. B8523731
M. Wt: 154.25 g/mol
InChI Key: PQUPQIGKGXLJAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07393822B2

Procedure details

A solution of 1-(5′,5′-dimethylcyclohex-1′-enyl)ethanone (13.1 g, 85.8 mmol) in Et2O (50 ml) was added dropwise with stirring within 50 min. to a suspension of LAH (895 mg, 23.6 mmol) in Et2O (150 ml). The reaction mixture was refluxed for 1 h prior to quenching at 0° C. by careful addition of water (50 ml) followed by 5 N aq. HCl (50 ml). The organic layer was separated and the aqueous one extracted with Et2O. The combined ethereal solutions were washed with water and brine, dried (Na2SO4), and concentrated in a rotary evaporator. Silica-gel FC (pentane/Et2O, 9:1, Rf=0.14) of the resulting residue (14.7 g) gave 11.2 g (85%) of 1-(5′,5′-dimethylcyclohex-1′-enyl)ethanol.
Quantity
13.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
895 mg
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH2:9][C:8]([CH3:11])([CH3:10])[CH2:7][CH2:6][CH:5]=1)=[O:3].[H-].[H-].[H-].[H-].[Li+].[Al+3]>CCOCC>[CH3:1][CH:2]([OH:3])[C:4]1[CH2:9][C:8]([CH3:11])([CH3:10])[CH2:7][CH2:6][CH:5]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
13.1 g
Type
reactant
Smiles
CC(=O)C1=CCCC(C1)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
895 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to quenching at 0° C. by careful addition of water (50 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous one extracted with Et2O
WASH
Type
WASH
Details
The combined ethereal solutions were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 14.7 g
Name
Type
product
Smiles
CC(C1=CCCC(C1)(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 11.2 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.